1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one
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Overview
Description
1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one is a complex organic compound featuring a combination of fluorophenyl, thiophene, dihydropyrazole, and indole moieties
Preparation Methods
The synthesis of 1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one involves multiple steps, typically starting with the preparation of the individual moieties followed by their assembly into the final compound. Common synthetic routes include:
Step 1: Synthesis of the 4-fluorophenyl and thiophene derivatives.
Step 2: Formation of the dihydropyrazole ring through cyclization reactions.
Step 3: Coupling of the indole moiety with the dihydropyrazole intermediate.
Step 4: Final assembly of the compound through sulfanyl linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Coupling Reactions: The indole moiety can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Material Science: The compound’s properties may be explored for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one include other indole derivatives and dihydropyrazole compounds These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3OS2/c1-15-24(18-5-2-3-6-19(18)26-15)31-14-23(29)28-21(16-8-10-17(25)11-9-16)13-20(27-28)22-7-4-12-30-22/h2-12,21,26H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAMMOKIPMYTRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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